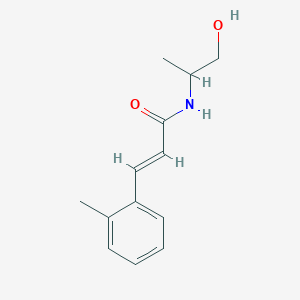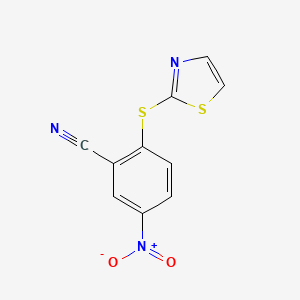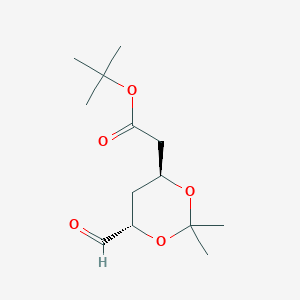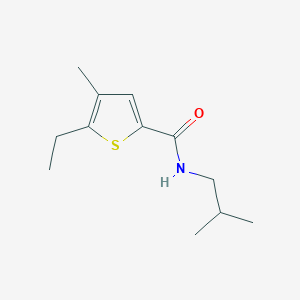
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of benzyloxy, bromo, and chloro substituents on the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-7-bromo-2-chloroquinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the benzyloxy, bromo, and chloro substituents. The process may involve:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal.
Introduction of Substituents: The benzyloxy group can be introduced via an alkylation reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
化学反応の分析
Types of Reactions
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the quinoxaline core.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents.
科学的研究の応用
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has potential as a probe in biological studies due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 8-(Benzyloxy)-7-bromo-2-chloroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, bromo, and chloro substituents can influence its binding affinity and specificity. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal ion chelation.
8-Benzyloxyquinoline: Similar structure but lacks the bromo and chloro substituents, affecting its reactivity and applications.
Uniqueness
8-(Benzyloxy)-7-bromo-2-chloroquinoxaline is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C15H10BrClN2O |
|---|---|
分子量 |
349.61 g/mol |
IUPAC名 |
7-bromo-2-chloro-8-phenylmethoxyquinoxaline |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-6-7-12-14(19-13(17)8-18-12)15(11)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
NWPZZNWIWVRLTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=NC=C(N=C32)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)


![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)

![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)



![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)

